

Physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Cat. No.: B150970

[Get Quote](#)

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives.

Chemical and Physical Properties

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, a derivative of the versatile 1,4-benzodioxin scaffold, possesses a unique set of physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. The core structure, characterized by a benzene ring fused to a 1,4-dioxin ring, is a common motif in a variety of biologically active molecules.^{[1][2]}

Physical Properties

A summary of the known and predicted physical properties of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** is presented in the table below. It is important to note that some of these values

are predicted and should be confirmed experimentally.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₃	[3]
Molecular Weight	166.17 g/mol	[3]
Melting Point	54 °C	[4]
Boiling Point	94-97 °C at 0.28 Torr	[4]
Density (Predicted)	1.257 ± 0.06 g/cm ³	[4]
pKa (Predicted)	14.24 ± 0.10	[4]
Solubility	Moderately soluble in water; likely soluble in organic solvents such as ethanol, methanol, and DMSO.[5]	Qualitative

Chemical Properties

The chemical reactivity of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** is primarily dictated by the hydroxyl group and the aromatic ring. The primary alcohol functionality can undergo oxidation to form the corresponding aldehyde and carboxylic acid, and can also be a site for esterification and etherification reactions. The aromatic ring is susceptible to electrophilic substitution reactions, although the dioxin ring can influence the regioselectivity of these transformations.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol**.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, dioxin, and methanol protons. While a full spectrum is not publicly available, the synthesis of a related compound provides some expected chemical shifts.[1]

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** is not readily available in the searched literature. However, predicted spectra can be generated using computational tools, which can serve as a guide for experimental verification. The expected spectrum would show distinct signals for the aromatic carbons, the two carbons of the dioxin ring, and the carbon of the methanol group.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** is expected to exhibit characteristic absorption bands. These would include a broad peak in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol, C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching bands.[6][7]

Experimental Protocols

Synthesis of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol**

A common synthetic route to **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** involves the reduction of the corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol**.

Detailed Protocol:

- Dissolution: Dissolve 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).
- Reduction: Cool the solution in an ice bath and slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH₄).

- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical technique like thin-layer chromatography (TLC).
- Work-up: Upon completion, carefully quench the reaction with water, followed by the addition of a dilute acid.
- Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Biological Activity and Therapeutic Potential

While specific biological data for **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** is limited in the public domain, the 2,3-dihydro-1,4-benzodioxin scaffold is a well-established pharmacophore present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

Known Activities of the 1,4-Benzodioxin Scaffold

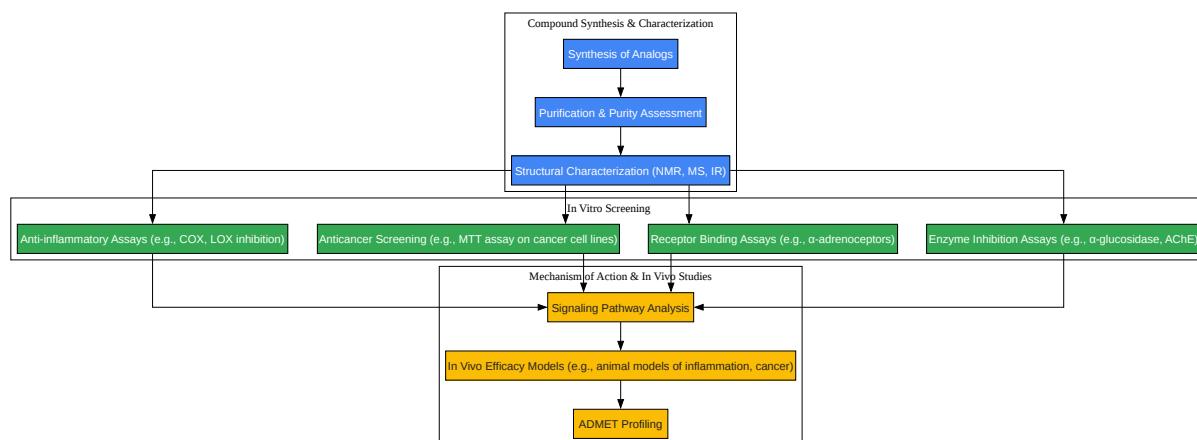
Derivatives of 1,4-benzodioxin have been reported to exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity: Several carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have shown anti-inflammatory properties.[\[8\]](#)
- Anticancer Activity: The benzodiazine scaffold, which shares structural similarities, is a key component in several anticancer agents that act as kinase inhibitors.[\[9\]](#) The anticancer potential of specific benzodioxin derivatives has also been explored.[\[10\]](#)[\[11\]](#)
- α -Adrenoceptor Antagonism: Certain 1,4-benzodioxan-arylpiperazine derivatives have been identified as potent α_1 -adrenoceptor antagonists.[\[12\]](#)
- PPAR Agonism: Peroxisome proliferator-activated receptors (PPARs) are key regulators of metabolism, and some benzothiazole derivatives containing a modified benzodioxin moiety have been investigated as PPAR pan agonists.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Juvenile Hormone Signaling Inhibition: Some 1,4-benzodioxan derivatives have been found to act as inhibitors of juvenile hormone signaling in insects, suggesting potential applications as insect growth regulators.[18]

Potential Screening Workflow

Given the diverse biological activities associated with the 1,4-benzodioxin scaffold, a logical workflow for evaluating the therapeutic potential of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** and its future derivatives is proposed below.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered *Candida antarctica* lipase B - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. pschemicals.com [pschemicals.com]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)-Furanone and Phytol in *Andrographis paniculata* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPAR agonist - Wikipedia [en.wikipedia.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b150970#physical-and-chemical-properties-of-2-3-dihydro-1-4-benzodioxin-5-ylmethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com